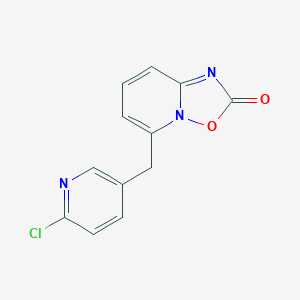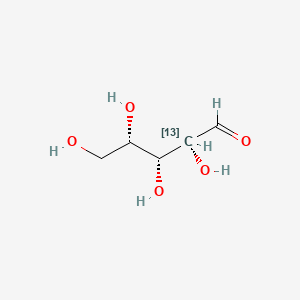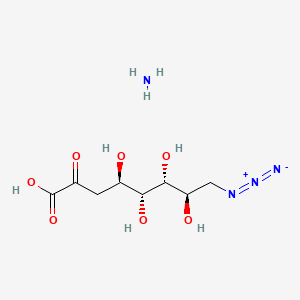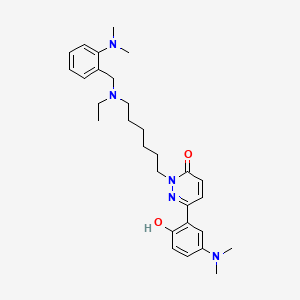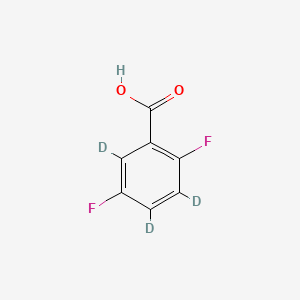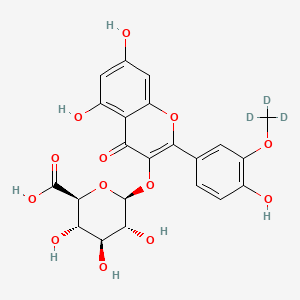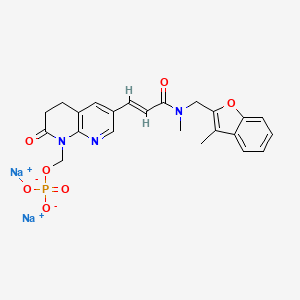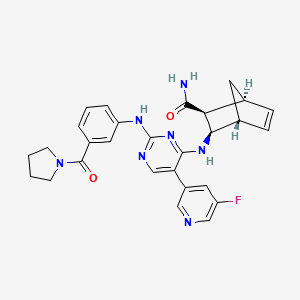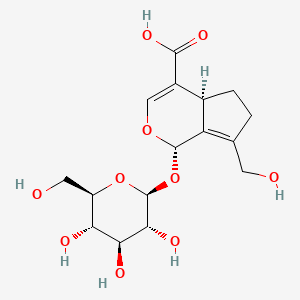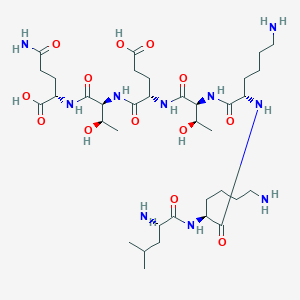
Fequesetide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fequesetide is a synthetic peptide segment known for its role in actin binding, cell migration, and wound healing. It is derived from the protein thymosin β4 and has a molecular formula of C36H66N10O13 with a molecular weight of 846.97 g/mol . This compound is primarily used in research settings to study its biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Fequesetide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide to achieve the desired purity levels. The final product is typically lyophilized to obtain a stable, dry powder form .
化学反応の分析
Types of Reactions
Fequesetide primarily undergoes hydrolysis reactions due to the presence of peptide bonds. It is also susceptible to oxidation reactions, particularly at the methionine and cysteine residues, if present.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include smaller peptide fragments and amino acids in the case of hydrolysis, and oxidized amino acid residues in the case of oxidation .
科学的研究の応用
Fequesetide has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.
Biology: Investigated for its role in actin binding and cell migration, making it valuable in cell biology research.
Medicine: Explored for its potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
作用機序
Fequesetide exerts its effects by binding to actin, a key component of the cytoskeleton. This binding promotes actin polymerization and stabilization, which is crucial for cell migration and wound healing. The molecular targets include actin filaments and the Arp2/3 complex, which is involved in the nucleation of new actin filaments .
類似化合物との比較
Fequesetide is unique due to its specific sequence derived from thymosin β4. Similar compounds include:
Thymosin β4: The parent protein from which this compound is derived.
Cytochalasin B: An actin polymerization inhibitor that disrupts actin filaments.
Latrunculin A: Another actin polymerization inhibitor that binds to actin monomers.
This compound stands out due to its specific role in promoting actin polymerization and its potential therapeutic applications in wound healing and tissue regeneration.
特性
分子式 |
C36H66N10O13 |
|---|---|
分子量 |
847.0 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H66N10O13/c1-18(2)17-21(39)30(52)41-22(9-5-7-15-37)31(53)42-23(10-6-8-16-38)32(54)45-28(19(3)47)34(56)43-24(12-14-27(50)51)33(55)46-29(20(4)48)35(57)44-25(36(58)59)11-13-26(40)49/h18-25,28-29,47-48H,5-17,37-39H2,1-4H3,(H2,40,49)(H,41,52)(H,42,53)(H,43,56)(H,44,57)(H,45,54)(H,46,55)(H,50,51)(H,58,59)/t19-,20-,21+,22+,23+,24+,25+,28+,29+/m1/s1 |
InChIキー |
LVLWJWXFRFTMLK-JMWNXRNDSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


